molecular formula C21H17Cl2NO3S B2478780 (Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine CAS No. 338794-61-9

(Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine

Cat. No.: B2478780
CAS No.: 338794-61-9
M. Wt: 434.33
InChI Key: GUOAPEHHBZMISF-DARPEHSRSA-N
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Description

The compound “(Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine” is a sulfonamide-derived molecule characterized by a stereospecific Z-configuration around the ethylidene double bond. Its structure includes:

  • A phenylethylidene backbone, which introduces rigidity and planar geometry due to conjugation.
  • A (4-chlorophenyl)methoxyamine substituent, providing both lipophilic (chlorophenyl) and polar (methoxy) functionalities.

Properties

IUPAC Name

(Z)-N-[(4-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfonyl-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO3S/c22-18-8-6-16(7-9-18)14-27-24-21(17-4-2-1-3-5-17)15-28(25,26)20-12-10-19(23)11-13-20/h1-13H,14-15H2/b24-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOAPEHHBZMISF-DARPEHSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)Cl)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OCC2=CC=C(C=C2)Cl)/CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety and a methoxy group, which may contribute to its biological activities. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological potential.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines.

Case Studies

  • Antiproliferative Effects : In a study evaluating phenyl sulfonamide derivatives, several analogues demonstrated nanomolar range antiproliferative activity against 16 cancer cell lines. The mechanism involved disruption of the cell cycle at the G2/M phase and binding to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
  • In Vivo Studies : Chick chorioallantoic membrane assays showed that certain sulfonamide derivatives blocked angiogenesis and tumor growth effectively, comparable to known agents like combretastatin A-4 . This suggests that this compound could possess similar therapeutic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : By binding to β-tubulin, it disrupts microtubule formation, which is essential for mitosis .
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing their proliferation .
  • Angiogenesis Inhibition : Similar compounds have shown efficacy in inhibiting angiogenesis, which is critical for tumor growth .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Cell Line IC50 (µM) Mechanism Notes
Study 1HT-29 (Colon Carcinoma)0.5Microtubule disruptionSignificant inhibition observed
Study 2MCF7 (Breast Carcinoma)0.3G2/M phase arrestComparable to combretastatin A-4
Study 3M21 (Skin Melanoma)0.7Angiogenesis inhibitionLow toxicity in chick embryo assays

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs (Table 1). Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target: (Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine C₂₄H₂₀Cl₂N₂O₃S 487.40 (calculated) Sulfonyl, chlorophenyl, methoxyamine Dual chlorophenyl groups, Z-configuration
(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-nitrophenyl)methoxy]amine C₂₄H₂₁ClN₂O₄ 436.89 Cyclopropyl, nitro, methoxy Nitro group enhances electrophilicity
(Z)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine C₁₇H₁₈ClNO₄S 367.85 Methoxybenzenesulfonyl, chlorophenyl Smaller backbone, lower molecular weight
(E)-(4-Chlorophenyl)methoxyamine C₂₀H₁₄ClF₃N₂O 402.79 Trifluoromethylpyridine, E-configuration Fluorine substituents increase lipophilicity

Key Observations:

Stereochemistry : The Z-configuration in the target compound contrasts with E-isomers (e.g., ), which may alter binding affinity in biological systems due to spatial orientation differences.

Substituent Effects: The dual chlorophenyl groups in the target compound enhance lipophilicity compared to analogs with single chlorophenyl or methoxyphenyl groups (e.g., ).

Molecular Weight and Backbone : The target’s larger molecular weight (487.40 vs. 367.85 in ) may influence pharmacokinetic properties, such as membrane permeability.

Physicochemical Properties

  • Boiling Point and Density : The target’s predicted boiling point and density are likely higher than (547.4°C, 1.24 g/cm³) due to its extended aromatic system and sulfonyl group.
  • Solubility : The methoxyamine group in the target may improve aqueous solubility compared to purely aromatic analogs (e.g., ).

Research Findings and Limitations

  • Similarity Metrics : Methods for comparing structural similarity (e.g., Tanimoto coefficients, pharmacophore mapping) highlight the importance of substituent positioning and stereochemistry in virtual screening .
  • Gaps in Data: Limited experimental data (e.g., melting points, IC₅₀ values) for the target compound restricts a full pharmacological comparison.

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